Product packaging for 2-Phenylquinoline;hydrochloride(Cat. No.:CAS No. 53826-02-1)

2-Phenylquinoline;hydrochloride

Cat. No.: B8255857
CAS No.: 53826-02-1
M. Wt: 241.71 g/mol
InChI Key: QPSLMKHQKQQBAO-UHFFFAOYSA-N
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Description

Significance of Quinolines as Core Heterocyclic Scaffolds in Modern Chemical Sciences

Quinoline (B57606), a heterocyclic aromatic compound consisting of a fused benzene (B151609) and pyridine (B92270) ring, represents a privileged scaffold in the chemical sciences. rsc.orgtcichemicals.comfishersci.comnist.gov Its rigid, planar structure and the presence of a nitrogen heteroatom provide unique electronic properties and opportunities for diverse functionalization. This has made the quinoline nucleus a cornerstone in the design of novel bioactive molecules and functional materials. nist.govsigmaaldrich.com In medicinal chemistry, quinoline derivatives have demonstrated an exceptionally broad range of pharmacological activities, including anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. rsc.orgtcichemicals.comfishersci.com The versatility of the quinoline scaffold allows it to interact with a wide array of biological targets, making it a recurring motif in numerous approved drugs and clinical candidates. tcichemicals.comfishersci.com

Evolution of Research Perspectives on 2-Phenylquinoline (B181262) and its Functionalized Analogues

The introduction of a phenyl group at the 2-position of the quinoline ring system gives rise to 2-phenylquinoline, a compound that has garnered significant research interest. This substitution adds a new dimension of steric and electronic properties, opening up avenues for more specific molecular interactions.

Initially, research focused on the synthesis and fundamental characterization of 2-phenylquinoline and its simple derivatives. However, the perspective has evolved dramatically, with contemporary studies exploring its potential in more complex applications. For instance, functionalized 2-phenylquinolines have been investigated as potent inhibitors of viral replication, including for coronaviruses, by targeting key viral enzymes like helicase. Furthermore, derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and evaluated as selective inhibitors of histone deacetylases (HDACs), which are crucial targets in cancer therapy. This shift in research focus highlights the adaptability of the 2-phenylquinoline scaffold for developing highly specific therapeutic agents.

Strategic Positioning of 2-Phenylquinoline Systems in Contemporary Chemical Investigations

2-Phenylquinoline and its derivatives are strategically positioned at the forefront of several areas of chemical research. Their utility extends beyond medicinal chemistry into materials science and catalysis. The inherent fluorescence of the 2-phenylquinoline core makes it a valuable component in the development of chemical sensors and probes.

In drug discovery, the 2-phenylquinoline scaffold serves as a versatile starting point for creating libraries of compounds with diverse biological activities. Researchers have developed synthetic strategies to create derivatives with activity against multi-drug resistant bacteria and various cancer cell lines. The ability to systematically modify the phenyl and quinoline rings allows for fine-tuning of a compound's properties to optimize its efficacy and selectivity for a specific biological target. This strategic importance ensures that 2-phenylquinoline systems will continue to be a subject of intensive investigation in the pursuit of novel chemical entities with valuable applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12ClN B8255857 2-Phenylquinoline;hydrochloride CAS No. 53826-02-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N.ClH/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15;/h1-11H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSLMKHQKQQBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53826-02-1
Record name Quinoline, 2-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53826-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthetic Methodologies for 2 Phenylquinoline and Its Derivatives

Classical and Contemporary Synthetic Routes to the 2-Phenylquinoline (B181262) Core

The assembly of the 2-phenylquinoline ring system can be achieved through a variety of synthetic routes, ranging from traditional name reactions to modern catalytic multicomponent strategies.

Multi-component Reactions (MCRs) for 2-Phenylquinoline Assembly

Multi-component reactions (MCRs) are highly efficient processes that combine three or more starting materials in a single step to form a complex product, thereby increasing atom economy and reducing waste. Several MCRs have been developed for the synthesis of quinoline (B57606) derivatives. For instance, 2-phenylquinolines have been synthesized in high yields (78–90%) through a four-component reaction of aniline (B41778), benzylamine, aliphatic alcohols, and carbon tetrachloride, catalyzed by iron(III) chloride hexahydrate. nih.gov Another approach involves the reaction of aldehydes, anilines, and nitroalkanes using a catalytic amount of iron(III) chloride to afford polysubstituted quinolines in high yields.

ReactantsCatalyst/ReagentsConditionsProductYield (%)Ref
Aniline, Benzylamine, Ethanol (B145695), CCl₄FeCl₃·6H₂OTetrachloromethane2-Phenylquinoline78-90 nih.gov
Aniline, Benzylamine, n-Propanol, CCl₄FeCl₃·6H₂OTetrachloromethane3-Methyl-2-phenylquinoline78-90 nih.gov
Aniline, Benzaldehyde (B42025), NitroethaneFe(III) chlorideAmbient AirSubstituted QuinolineHigh

Annulation and Cyclization Strategies in 2-Phenylquinoline Synthesis

Annulation and cyclization reactions are fundamental to the formation of the quinoline ring. A notable strategy involves the electrophilic cyclization of N-(2-alkynyl)anilines. For example, exposing these substrates to iodine can initiate a tandem Larock cyclization to form highly substituted quinolines, which can be further functionalized. rsc.org Another modern approach is the palladium-catalyzed electrophilic cyclization of N-aryl propargylamines, which proceeds under aerobic conditions to give various quinoline derivatives in moderate to good yields. rsc.org A metal-free alternative involves the iodine-catalyzed reaction of enamides and imines, which proceeds through ortho-iodination followed by cyclization to form diaryl quinolines. researchgate.net

ReactantsCatalyst/ReagentsMethodProductRef
N-(2-alkynyl)anilinesIodineLarock CyclizationHighly substituted quinolines rsc.org
N-aryl propargylaminesPalladium catalystElectrophilic Cyclization/HydroarylationPolyfunctionalized quinolines rsc.org
Aryl imines, EnamidesIodineRadical CyclizationDiaryl quinolines researchgate.net

Doebner Reaction and its Variants for 2-Phenylquinoline-4-carboxylic Acid Derivatives

The Doebner reaction is a classic method for synthesizing quinoline-4-carboxylic acids. researchgate.net In the context of 2-phenylquinoline derivatives, the reaction typically involves the condensation of an aniline, an aromatic aldehyde (like benzaldehyde or its derivatives), and pyruvic acid. researchgate.net One documented synthesis of 2-(2-nitrophenyl)quinoline-4-carboxylic acid utilizes aniline, 2-nitrobenzaldehyde, and pyruvic acid in ethanol with a catalytic amount of trifluoroacetic acid, yielding the product after 12 hours of reflux. niscpr.res.inrroij.com This method, while effective, can result in modest yields (e.g., 23%). niscpr.res.inrroij.com The reaction mechanism is thought to proceed through either an initial aldol (B89426) condensation between the aldehyde and pyruvic acid, followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with pyruvic acid. researchgate.net

Aniline ComponentAldehyde ComponentKeto-AcidCatalyst/SolventProductYield (%)Ref
Aniline2-NitrobenzaldehydePyruvic acidTrifluoroacetic acid / Ethanol2-(2-Nitrophenyl)quinoline-4-carboxylic acid23 niscpr.res.inrroij.com
6-(trifluoromethoxy)anilineBenzaldehydePyruvic acidBF₃·THF / MeCN2-Phenyl-6-(trifluoromethoxy)quinoline-4-carboxylic acid82 chemijournal.com

Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acids

The Pfitzinger reaction provides an alternative and versatile route to quinoline-4-carboxylic acids, specifically by reacting isatin (B1672199) or its derivatives with a carbonyl compound in the presence of a base. researchgate.net To synthesize 2-phenylquinoline-4-carboxylic acids, isatin is treated with a substituted acetophenone (B1666503) in a basic medium, such as potassium hydroxide (B78521) in ethanol. researchgate.netwikipedia.org The reaction begins with the basic hydrolysis of isatin's amide bond to form a keto-acid intermediate. This intermediate then condenses with the acetophenone to form an imine, which subsequently cyclizes and dehydrates to yield the final 2-phenylquinoline-4-carboxylic acid. researchgate.net This method has been used to generate a library of derivatives by varying the substituents on the acetophenone. researchgate.netwikipedia.org

Isatin ComponentCarbonyl ComponentBase/SolventProduct ExampleYield (%)Ref
IsatinSubstituted AcetophenonesKOH / EtOH2-Arylquinoline-4-carboxylic acids- wikipedia.org
Isatin3-ChloroacetophenoneKOH / EtOH2-(3-Chlorophenyl)quinoline-4-carboxylic acid58 researchgate.net
IsatinVarious AcetophenonesAqueous Base / Microwave2-Arylquinoline-4-carboxylic acids48-98

Vilsmeier-Haack Approach to 2-Chloro- and 2-Hydroxy-3-phenylquinoline Derivatives

The Vilsmeier-Haack reaction is a powerful tool for the formylation and cyclization of electron-rich aromatic compounds. While direct synthesis of 3-phenylquinolines via this method is less common, the reaction is widely used to produce 2-chloro-3-formylquinolines from N-arylacetamides. niscpr.res.in This process involves treating an N-arylacetamide with the Vilsmeier reagent, typically prepared from phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF). The reaction proceeds via electrophilic cyclization to yield the 2-chloro-3-formylquinoline, which is a versatile intermediate for further functionalization.

The corresponding 2-hydroxy (or 2-quinolone) derivatives can be obtained through the hydrolysis of the 2-chloro-3-formylquinoline intermediate, for instance, by using aqueous acetic acid. niscpr.res.in A direct, one-pot synthesis of 2-hydroxy-3-phenylquinoline derivatives has also been described via a chemo-selective reaction of substituted O-nitrobenzaldehyde and ethyl-2-phenylacetate, catalyzed by Fe/HCl, offering high yields under mild conditions.

Starting MaterialReagentsConditionsPrimary ProductRef
N-ArylacetamidesPOCl₃, DMF0-5°C then 90°C2-Chloro-3-formylquinolines
AcetanilidePOCl₃, DMF80-90°C, 2-3 h2-Chloroquinoline-3-carbaldehyde
2-Chloro-3-formylquinoline70% aq. Acetic Acid-2-Oxo-3-formylquinoline niscpr.res.in
O-Nitrobenzaldehyde, Ethyl-2-phenylacetateFe/HCl-2-Hydroxy-3-phenylquinoline

Knorr Reactions in Quinoline Derivative Synthesis

The Knorr quinoline synthesis, first described in 1886, is a classic intramolecular reaction that converts a β-ketoanilide into a 2-hydroxyquinoline (B72897) (also known as a 2-quinolone) using a strong acid like sulfuric acid. The reaction involves the cyclization of the β-ketoanilide via electrophilic aromatic substitution, accompanied by the elimination of water. The conditions can be tuned; for example, using a large excess of polyphosphoric acid (PPA) with benzoylacetanilide favors the formation of the 2-hydroxyquinoline, whereas smaller amounts of PPA can lead to the competing formation of a 4-hydroxyquinoline. While this reaction is a general method for quinoline derivatives, it is a foundational route to the 2-quinolone core structure.

ReactantReagent/CatalystConditionsProductRef
β-KetoanilideSulfuric Acid-2-Hydroxyquinoline
BenzoylacetanilidePolyphosphoric Acid (excess)-2-Hydroxy-4-phenylquinoline
β-Ketoester, ArylaminesConc. Sulfuric Acid>100°C2-Quinolone

Bechamp Reduction in 2-Hydroxy-3-phenylquinoline Derivatives Synthesis

A notable method for the synthesis of 2-hydroxy-3-phenylquinoline derivatives involves the Bechamp reduction. This one-pot synthesis utilizes the chemo-selective reaction of a substituted O-nitrobenzaldehyde with ethyl-2-phenylacetate, catalyzed by iron in the presence of hydrochloric acid (Fe/HCl). mdpi.com This approach is recognized for its mild reaction conditions, high yields, and straightforward purification process. mdpi.com

The reaction proceeds by treating O-nitrobenzaldehyde and ethyl-2-phenylacetate in ethanol with iron powder and concentrated HCl under reflux conditions. This process leads to the formation of the corresponding 2-hydroxy-3-phenylquinoline derivatives. mdpi.com The use of microwave irradiation has also been reported to enhance the efficiency of this synthesis. mdpi.com This method stands out for its operational simplicity and the use of an inexpensive and relatively non-toxic metal catalyst. mdpi.com

Reactant 1Reactant 2CatalystConditionsProductYield (%)
O-nitrobenzaldehydeEthyl-2-phenylacetateFe/HClEthanol, Reflux2-hydroxy-3-phenylquinoline75
Substituted O-nitrobenzaldehydesEthyl-2-phenylacetateFe/HClEthanol, RefluxSubstituted 2-hydroxy-3-phenylquinoline derivativesHigh

Approaches Utilizing O-Nitro Acetophenone and Substituted Benzaldehydes

The synthesis of 2-phenylquinoline derivatives can be effectively achieved through reactions involving o-nitro acetophenone or substituted benzaldehydes. One of the classic methods is the Doebner reaction, which facilitates the synthesis of 2-(2-nitrophenyl)-quinoline-4-carboxylic acid. This reaction typically involves the condensation of aniline, 2-nitrobenzaldehyde, and pyruvic acid. nih.gov The use of a catalytic amount of trifluoroacetic acid in ethanol is a common condition for this reaction. nih.gov

Another powerful method is the Pfitzinger reaction, which involves the reaction of isatin with an α-methyl ketone in aqueous ethanol to produce quinoline-4-carboxylic acids. nih.govfrontiersin.org More contemporary modifications of these reactions include the use of microwave irradiation to accelerate the process. nih.gov For instance, the reaction of isatin with a substituted acetophenone in the presence of potassium hydroxide in ethanol at 80°C is a documented pathway to 2-phenylquinoline-4-carboxylic acid intermediates. frontiersin.org These intermediates can then undergo further functionalization. nih.govfrontiersin.org

Starting MaterialsReaction NameKey Reagents/CatalystsProduct Type
Aniline, 2-Nitrobenzaldehyde, Pyruvic AcidDoebner ReactionTrifluoroacetic acid2-(2-nitrophenyl)-quinoline-4-carboxylic acid
Isatin, Substituted AcetophenonePfitzinger ReactionKOH, Ethanol2-Phenylquinoline-4-carboxylic acid

Advanced Catalytic Approaches in 2-Phenylquinoline Synthesis

Modern synthetic chemistry has seen a surge in the development of advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. The synthesis of 2-phenylquinolines has significantly benefited from these advancements.

Iron-Catalyzed Oxidative Functionalization and Cyclization

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to more expensive and toxic heavy metals. One such application is the iron-catalyzed oxidative cyclization of 2-amino styrenes with alcohols or methyl arenes to produce polysubstituted quinolines. In this process, the iron catalyst facilitates the in-situ oxidation of alcohols or methyl arenes to their corresponding aldehydes. This is followed by an imine condensation with the 2-amino styrene (B11656), a radical cyclization, and subsequent oxidative aromatization to yield the quinoline scaffold.

Another significant iron-catalyzed method is a multicomponent reaction for synthesizing 2-phenylquinolines and their derivatives. This reaction involves aniline, benzylamine, an aliphatic alcohol (such as ethanol, n-propanol, or n-butanol), and carbon tetrachloride, catalyzed by iron(III) chloride hexahydrate (FeCl₃·6H₂O) in tetrachloromethane. This approach has demonstrated high yields, ranging from 78–90%. researchgate.netorganic-chemistry.org

ReactantsCatalystKey FeaturesProductYield (%)
Aniline, Benzylamine, Aliphatic Alcohol, CCl₄FeCl₃·6H₂OMulticomponent, High Yield2-Phenylquinoline derivatives78-90 researchgate.netorganic-chemistry.org
2-Amino Styrene, Alcohol/Methyl AreneIron catalystOxidative cyclization, In-situ aldehyde formationPolysubstituted QuinolinesNot specified

Palladium-Catalyzed Cascade Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in cascade reactions has enabled the efficient construction of complex molecules like 2-phenylquinolines from simple precursors. A notable example is the palladium-catalyzed cascade reaction involving the denitrogenative addition and intramolecular cyclization of o-aminocinnamonitriles with arylhydrazines to afford 2-arylquinolines. researchgate.net This method has been shown to produce moderate to good yields. researchgate.net

Another innovative approach is the palladium-driven cascade reaction for the synthesis of 2-alkoxyquinoline derivatives from 1,3-butadiynamides and primary alcohols. This reaction proceeds under mild conditions and allows for the de novo assembly of the quinoline core.

Furthermore, the palladium-catalyzed aza-Wacker oxidative cyclization of aniline derivatives provides a route to 2-methylquinolines. While not directly producing 2-phenylquinolines, this methodology highlights the versatility of palladium catalysis in quinoline synthesis. The Suzuki coupling, a palladium-catalyzed cross-coupling reaction, is also a powerful tool for introducing a phenyl group at the 2-position of a pre-functionalized quinoline ring, such as 2-chloroquinoline (B121035).

SubstratesCatalyst SystemReaction TypeProduct
o-Aminocinnamonitriles, ArylhydrazinesPdCl₂, LigandDenitrogenative addition, Intramolecular cyclization2-Arylquinolines
1,3-Butadiynamides, Primary AlcoholsPd(PPh₃)₄, KOH, TBAFCascade annulation2-Alkoxy-4-alkenylquinolines
2-Chloroquinoline, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃Suzuki Coupling2-Phenylquinoline

Silver-Catalyzed and Clay-Supported Methods for Quinoline Derivatives

While specific examples of silver-catalyzed and clay-supported methods for the direct synthesis of 2-phenylquinoline are not extensively documented in the reviewed literature, these catalytic systems are of growing interest in the broader context of quinoline synthesis. Silver catalysis is often employed in various organic transformations, including cascade reactions for the synthesis of other nitrogen-containing heterocycles. For example, a silver triflate and copper(II) acetate (B1210297) co-catalyzed cascade reaction has been used for the synthesis of 2-carbonyl H-pyrazolo[5,1-a]isoquinolines. rsc.org Silver nitrate (B79036) has also been used to catalyze the cross-coupling of β-nitrostyrenes with H-phosphites. rsc.org These examples suggest the potential for developing silver-catalyzed methodologies for quinoline synthesis.

Clay-supported catalysts are part of the broader field of heterogeneous catalysis, which offers advantages such as ease of catalyst recovery and recycling. While specific clay-supported catalysts for 2-phenylquinoline synthesis are not detailed in the available sources, the general principles of using solid acid or base catalysts supported on materials like clays (B1170129) could be applicable to classic quinoline syntheses, such as the Friedländer or Doebner-von Miller reactions, potentially leading to more environmentally friendly processes.

Organometallic Catalysis in 2-Phenylquinoline Derivative Preparation

Organometallic catalysis plays a crucial role in the synthesis and functionalization of heterocyclic compounds, including 2-phenylquinoline derivatives. Beyond the extensive use of palladium, other transition metals are also effective. For instance, nickel-catalyzed cross-coupling reactions, such as the Kumada-Tamao-Corriu coupling, can be employed to form the C-C bond between the quinoline core and the phenyl group. This involves the reaction of a heteroaromatic chloride, like 2-chloroquinoline, with an aryl Grignard reagent in the presence of a nickel catalyst, such as (IPr)Ni(allyl)Cl. researchgate.net

Furthermore, the 2-phenylquinoline scaffold itself can act as a ligand in the formation of new organometallic complexes. For example, 2-phenylquinoline-4-carboxylic acid derivatives have been used to synthesize dinuclear paddle-wheel like transition metal complexes with metals such as zinc and cadmium. nih.gov While this is not a synthesis of the quinoline, it demonstrates the interaction of the 2-phenylquinoline moiety with metals, a fundamental aspect of organometallic chemistry. The resulting metal complexes have been investigated for their biological activities. nih.gov

Catalytic SystemReaction TypeApplication in 2-Phenylquinoline Synthesis
(IPr)Ni(allyl)ClKumada-Tamao-Corriu CouplingFormation of the C-C bond between a 2-chloroquinoline and a phenyl Grignard reagent. researchgate.net
Zn(II) and Cd(II) saltsComplexationSynthesis of dinuclear metal complexes with 2-phenylquinoline-4-carboxylic acid as a ligand. nih.gov

Green Chemistry Principles in 2-Phenylquinoline Synthesis

Green chemistry aims to design chemical processes that minimize the use and generation of hazardous substances. In the context of 2-phenylquinoline synthesis, this involves the adoption of alternative energy sources, greener solvents, and innovative catalytic systems.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful technique for accelerating organic reactions, offering significant advantages over conventional heating methods. chemicaljournals.com The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to mere minutes, along with improved product yields and cleaner reaction profiles. chemicaljournals.comnih.gov

In the synthesis of quinoline derivatives, MAOS has proven to be highly effective. For instance, the Döbner synthesis of 2-phenylquinoline-4-carboxylic acids from anilines, aldehydes, and pyruvic acid has been successfully performed under microwave conditions, achieving good to excellent yields in as little as two minutes. researchgate.net Similarly, a rapid and efficient synthesis of 2-vinylquinolines has been developed using microwave irradiation, demonstrating broad substrate scope and superior reaction kinetics. nih.gov Researchers have also reported the microwave-assisted synthesis of various other quinoline derivatives, consistently observing benefits such as higher yields and significantly shorter reaction times compared to traditional heating methods. nih.govresearchgate.net

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Quinolines

Product Conventional Method Time Microwave-Assisted Time Yield Improvement Reference
2-phenylquinoline-4-carboxylic acids Several hours (reflux) 2 minutes Good to excellent yields researchgate.net
2-vinylquinolines Not specified Not specified (rapid) Superior kinetics nih.gov
Quinoxalin-2(1H)-one-3-hydrazones Longer reaction time Shorter reaction time Higher yield researchgate.net
2-quinolinone-fused γ-lactones 4 hours 10 seconds Comparable (33-45%) nih.gov

This table provides illustrative examples of the advantages of MAOS in quinoline synthesis.

The replacement of volatile organic solvents with safer alternatives like water or eliminating solvents entirely represents a cornerstone of green chemistry. Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. Syntheses performed in aqueous media or under solvent-free conditions often lead to simplified work-up procedures and reduced environmental impact.

Recent advancements include the development of metal- and additive-free protocols for constructing aminated isoquinoline (B145761) frameworks in an aqueous medium. rsc.org A simple, one-step heterogeneous catalytic procedure using Hβ zeolite as a catalyst under solvent-free conditions has been employed for the synthesis of 2,4-disubstituted quinolines from ketones and 2-aminobenzophenones. rsc.org This method is scalable and the catalyst can be recycled multiple times without significant loss of activity. rsc.org Furthermore, a metal-free method for synthesizing 2,4-diarylquinolines has been developed that proceeds gently without the need for high temperatures. bohrium.com

The field of catalysis has been revolutionized by the introduction of nanomaterials and Metal-Organic Frameworks (MOFs). rsc.org MOFs are highly porous materials constructed from metal ions or clusters linked by organic ligands, offering large surface areas and tunable active sites. frontiersin.orgnih.gov Hybrid materials combining nanoparticles with MOFs are particularly attractive as they can exhibit synergistic effects, enhancing catalytic activity. rsc.org

In the context of quinoline-related synthesis, a recyclable Fe-MOF@Fe3O4 'nanoflower' composite, synthesized via microwave irradiation, has demonstrated excellent catalytic activity for the synthesis of dihydropyrano[2,3-c]chromene derivatives in water. frontiersin.orgfrontiersin.org This nanocatalyst offers advantages such as low catalyst loading, faster reaction times, high yields, and easy magnetic separation for reuse. frontiersin.org Another study details a novel catalyst based on a modified zirconium MOF (UiO-66-Pyca-Ce (III)) for the efficient synthesis of polyhydroquinoline derivatives at room temperature. nih.gov The high surface area and presence of multiple Lewis acid sites contribute to its high efficacy and reusability. nih.gov

Table 2: Examples of MOF-Based Catalysts in Heterocyclic Synthesis

Catalyst Synthesis Target Key Advantages Reference
CB Fe-MOF@Fe3O4 NFC Dihydropyrano[3,2-c]chromenes Green solvent (water), reusable, low loading, high yield frontiersin.orgfrontiersin.org

This table highlights the application and benefits of MOF-based catalysts in relevant organic transformations.

Transition-metal-catalyzed cross-coupling reactions are powerful tools for C-C bond formation, but they often involve expensive and toxic metal catalysts that can contaminate the final product. researchgate.net Consequently, the development of metal-free arylation methods is a significant goal in green chemistry. rsc.org

Several metal-free strategies for the synthesis of 2-arylquinolines have been reported. One such method involves the reaction of 2-(1-phenylvinyl)anilines and α-oxocarboxylic acids, which proceeds without transition metals or peroxides at mild temperatures. bohrium.com Another approach utilizes molecular iodine as an inexpensive and eco-friendly catalyst for the one-pot synthesis of quinoline-2,4-dicarboxylate scaffolds. rsc.org Radical-promoted cyclizations also offer a metal-free route; for example, reacting N-cinnamylanilines with a catalytic amount of a radical cation salt under an oxygen atmosphere yields various 2-aryl quinolines. mdpi.com The mechanism for the metal-free arylation of quinoline N-oxides is also an area of active investigation. researchgate.net

The ultimate green synthetic method would proceed without any catalyst, minimizing waste and purification steps. While challenging, several catalyst-free approaches for quinoline synthesis have been developed.

A notable example is a one-pot method to produce 2,4-diarylquinolines from 2-(1-phenylvinyl)anilines and α-oxocarboxylic acids that requires no transition metals, peroxides, or high temperatures. bohrium.com Some protocols leverage the unique properties of water to accelerate reactions. For instance, a catalyst-free protocol for the synthesis of secondary amides from primary amines relies on "on water" acceleration to achieve high yields. researchgate.net These methods showcase the potential for designing inherently cleaner and more atom-economical synthetic routes.

Regioselective Functionalization of the 2-Phenylquinoline Nucleus

The targeted introduction of functional groups at specific positions on the 2-phenylquinoline core is crucial for tuning its chemical and biological properties. Regioselective functionalization allows for the systematic modification of the molecule to optimize its function. nih.gov C-H activation has become a highly attractive strategy for this purpose, as it allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, avoiding the need for pre-functionalized substrates. nih.govmdpi.com

Transition metal catalysis is a primary tool for achieving regioselective C-H functionalization of quinolines and their N-oxide derivatives. nih.govmdpi.com

C2-Arylation: Palladium-catalyzed arylation of quinoline N-oxide with unactivated benzene (B151609) can occur with good regioselectivity at the C2 position. mdpi.com

C2-Amination: Copper-catalyzed methods have been developed for the intermolecular amination of quinoline N-oxides to construct 2-aminoquinolines. mdpi.com

C2-Alkylation: Rhodium, palladium, and copper catalytic systems have been used for the C2-alkylation of quinoline N-oxides. mdpi.com

C5/C8 Functionalization: A dearomative strategy using phosphine-ligated borane (B79455) complexes allows for the regioselective hydroboration of quinolines at the 5,6- or 5,8-positions, controlled by the choice of phosphine (B1218219) ligand. nih.gov

Another powerful technique for regioselective functionalization involves magnesiation using reagents like i-PrMgCl·LiCl. scite.ai This method allows for the preparation of a wide array of polyfunctionalized quinolines through selective halogen/magnesium exchange reactions. scite.ai The choice of N-substituent on related azetidine (B1206935) rings can also act as a switch for regioselectivity, directing lithiation to either the ortho-position of the aryl ring or the α-benzylic position. rsc.org

Directed Lithiation for Site-Specific Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. rsc.orgbaranlab.org This technique utilizes a directing metalation group (DMG) which coordinates to an organolithium reagent, such as n-butyllithium (n-BuLi), facilitating deprotonation at the adjacent ortho-position. rsc.orgbaranlab.org The resulting aryllithium intermediate can then react with various electrophiles to introduce a wide range of functional groups with high precision. baranlab.org

In the context of 2-phenylquinoline derivatives, a carboxamide group can serve as an effective DMG. Research has demonstrated the selective lithiation at the C-3 position of the quinoline ring on a 2-phenylquinoline-4-carboxamide (B4668241) substrate. nih.gov This specific functionalization highlights the utility of the DoM strategy in modifying complex heterocyclic systems.

Detailed Research Findings:

A study involving (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide showed that treatment with a complex of n-BuLi and tetramethylethylenediamine (TMEDA) in tetrahydrofuran (B95107) (THF) at -60 °C resulted in selective lithiation at the C-3 position. nih.gov The subsequent reaction of this lithiated intermediate with various electrophiles afforded the corresponding 3-substituted 2-phenylquinoline derivatives in good yields. nih.gov This process occurs without racemization of the chiral center on the carboxamide side chain, demonstrating the mildness and precision of the reaction conditions. nih.gov

The reaction proceeds by the coordination of the lithium atom to the oxygen and nitrogen of the amide group, which directs the deprotonation to the C-3 position of the quinoline ring, as it is the closest available proton. This site-specific generation of a nucleophilic center allows for the targeted introduction of new substituents.

SubstrateReagentsConditionsSite of FunctionalizationProduct YieldReference
(S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide1. n-BuLi, TMEDA2. ElectrophileTHF, -60 °CC-3 of quinoline ring59-74% nih.gov

Stille Coupling for Aryl and Alkyl Substituent Introduction

The Stille coupling is a versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic halide or pseudohalide. wikipedia.orgorganic-chemistry.org The reaction is valued for its tolerance of a wide variety of functional groups and the stability of the organostannane reagents. wikipedia.orglibretexts.org The catalytic cycle involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organic group from the tin reagent to the palladium center, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. wikipedia.org

This methodology can be effectively applied to 2-phenylquinoline derivatives. For instance, a 3-functionalized 2-phenylquinoline can be converted into an organostannane derivative, which then serves as a substrate in a subsequent Stille coupling reaction. This two-step sequence, starting from directed lithiation, allows for the introduction of various aryl and alkyl groups at the C-3 position. nih.gov

Detailed Research Findings:

Following the directed lithiation of (S)-N-(1-phenylpropyl)-2-phenylquinoline-4-carboxamide, the intermediate was quenched with trimethyltin (B158744) chloride to produce the 3-trimethylstannyl derivative. nih.gov This organotin compound was then subjected to Stille coupling conditions with various organic iodides, including methyl iodide, phenyl iodide, and thienyl iodide. nih.gov The reaction successfully afforded the corresponding 3-alkyl or 3-aryl quinolines in moderate to good yields. nih.gov This approach was notably applied in the radiosynthesis of a specific NK-3 receptor antagonist, where the Stille coupling was used to introduce a carbon-11 (B1219553) labeled methyl group. nih.gov

Stannane SubstrateCoupling PartnerCatalyst SystemProductYieldReference
3-Trimethylstannyl-2-phenylquinoline derivativeMethyl IodidePalladium Catalyst3-Methyl-2-phenylquinoline derivativeModerate to Good nih.gov
3-Trimethylstannyl-2-phenylquinoline derivativePhenyl IodidePalladium Catalyst3,2'-Diphenylquinoline derivativeModerate to Good nih.gov
3-Trimethylstannyl-2-phenylquinoline derivativeThienyl IodidePalladium Catalyst3-(Thienyl)-2-phenylquinoline derivativeModerate to Good nih.gov
3-Trimethylstannyl-2-phenylquinoline derivative[11C]Methyl IodidePalladium Catalyst3-([11C]Methyl)-2-phenylquinoline derivative48-58% (radiochemical) nih.gov

Crystallographic Data

As of this writing, a detailed crystal structure for 2-phenylquinoline (B181262) hydrochloride is not available in open-access crystallographic databases. However, the crystal structure of the parent 2-phenylquinoline has been determined. It crystallizes in a system that allows for efficient packing of the planar aromatic rings.

Computational Chemistry and Theoretical Investigations of 2 Phenylquinoline Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has emerged as a robust method for investigating the electronic structure of molecules, offering a balance between computational cost and accuracy. mpg.descispace.com It allows for the calculation of various molecular properties that are crucial for understanding the behavior of 2-phenylquinoline (B181262) systems.

HOMO-LUMO Energy Profiling and Molecular Orbital Analysis

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

CompoundMethodHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Phenylquinoxaline (B188063)B3LYP/6-311G(d,p)--4.26 wisdomlib.org
Quinoline (B57606)B3LYP/6–31+G(d, p)-6.646 scirp.org-1.816 scirp.org4.83 scirp.org

Time-Dependent DFT (TD-DFT) for Excited State Properties

To investigate the behavior of molecules upon electronic excitation, Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational tool. semanticscholar.orgrsc.orgresearchgate.net It allows for the calculation of excited-state energies, which correspond to the absorption wavelengths observed in UV-Vis spectroscopy.

For 2-phenylquinoxaline, TD-DFT calculations at the B3LYP/6-311G(d,p) level predicted the first singlet excitation to have an energy of 3.4469 eV, corresponding to a wavelength of 359.69 nm, with an oscillator strength of 0.0016. researchgate.net In studies of phenyl quinoline-2-carboxylate and 2-methoxyphenyl quinoline-2-carboxylate, TD-DFT was used to correlate calculated molecular orbital energies with experimental UV-Vis absorption spectra to predict electronic excitation transitions. researchgate.netmdpi.com These calculations are crucial for understanding the photophysical properties of 2-phenylquinoline derivatives and their potential applications in areas like fluorescent probes. guidechem.com The accuracy of TD-DFT in predicting excited-state properties makes it an invaluable tool for designing molecules with specific optical characteristics. rsc.orguci.edu

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling provides a virtual laboratory to explore the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. ucsb.edursc.org For 2-phenylquinoline systems, these methods have been applied to understand their synthesis and reactivity.

Free Energy Profile Calculations for Mechanistic Pathways

A key aspect of understanding a reaction mechanism is the calculation of the free energy profile along the reaction coordinate. This profile maps out the energy changes as reactants are converted into products, revealing the energies of transition states and intermediates.

For instance, in the synthesis of 2-aryl quinolines from 2-nitrophenyl-substituted N-formyl pyrazolines, DFT studies were employed to support the proposed mechanistic pathways. researchgate.net These calculations helped to understand the acid-mediated cleavage, retro-Michael addition, and subsequent intramolecular reductive cyclization involved in the formation of the quinoline ring. Similarly, computational studies on the reaction of phenyl radicals with propyne (B1212725) have utilized high-level methods to calculate reaction energetics and reproduce experimental rate constants, providing detailed insights into the reaction mechanism. nih.gov

Analysis of Intermolecular and Intramolecular Interactions

The reactivity and stability of molecules are significantly influenced by both intramolecular and intermolecular interactions. khanacademy.orgresearchgate.net Computational methods can quantify these interactions, providing a deeper understanding of molecular behavior.

In the context of 2-phenylquinoline derivatives, studies have investigated the interactions of these molecules with biological targets. For example, the interaction of substituted 2-phenylquinoline intercalators with RNA was studied using a combination of experimental and modeling techniques. nih.gov These studies revealed that the degree of twist between the phenyl and quinoline rings affects the binding affinity. nih.gov Computational analysis of intramolecular and intermolecular hydrogen bonds in quinoline-containing systems, such as 10-hydroxybenzo[h]quinoline, has also been performed to understand their structural and time-evolving properties. mdpi.com Furthermore, the development of methods like spin-component-scaled, dispersion-corrected second-order Møller-Plesset perturbation theory (SCS-MP2D) has improved the accuracy of describing both inter- and intramolecular interactions in organic molecules. nsf.gov

REP-FAMSEC Method for Detailed Reaction Pathway Analysis

A more advanced computational protocol, the Reaction Energy Profile-Fragment Attributed Molecular System Energy Change (REP-FAMSEC) method, offers a detailed analysis of reaction pathways. mdpi.comnih.gov This method quantifies the energetic contributions of different molecular fragments, providing a deeper understanding of the driving forces behind a reaction.

A study on the nucleophilic substitution reaction of 2-phenylquinoxaline with lithium phenylacetylide utilized the REP-FAMSEC method to explain variations in experimental yields. mdpi.comnih.gov The analysis revealed the presence of multiple competing reaction pathways and identified the key intermolecular interactions driving the reaction. mdpi.comnih.gov Specifically, the strong attractive interactions between the lithium atom and the nitrogen atoms of the quinoxaline (B1680401) ring were found to be crucial. mdpi.comnih.gov This detailed level of analysis helps in understanding unexpected reaction outcomes and can guide the optimization of reaction conditions to favor the desired product. The method has also been instrumental in identifying alternative, irreversible reaction paths that can lead to byproducts, thereby reducing the yield of the target molecule. mdpi.comnih.gov

Theoretical Studies on Spectroscopic Data Interpretation

Computational chemistry provides powerful tools for the interpretation and prediction of spectroscopic data for complex molecules like 2-phenylquinoline. Theoretical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in assigning vibrational modes and understanding electronic transitions. researchgate.net

A comprehensive study utilized the B3LYP functional with the 6-311G(d,p) basis set to perform quantum chemical computations on 2-phenylquinoline (2PQ). researchgate.net The optimized structural parameters derived from these calculations serve as a foundation for predicting vibrational spectra (FT-IR and FT-Raman). The calculated vibrational frequencies are scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct and reliable comparison with experimental data. This combined experimental and theoretical approach enables precise assignment of the fundamental vibrational modes. researchgate.net

The interpretation of the UV-visible spectrum also benefits significantly from theoretical calculations. researchgate.net The electronic absorption spectra of 2-phenylquinoline, recorded in solvents like ethanol (B145695) and water, can be compared with data calculated using Time-Dependent DFT (TD-DFT). researchgate.net This comparison helps in understanding the nature of electronic transitions, correlating them with the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.net

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for 2-Phenylquinoline (Note: This table is illustrative, based on findings that such comparisons are a key part of theoretical spectroscopic analysis. researchgate.net The exact values would be derived from the specific output of the computational study.)

Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Calculated Frequency (cm⁻¹)Vibrational Assignment
305530583060C-H stretch (aromatic)
161516101612C=C stretch (quinoline ring)
158015751578C=C stretch (phenyl ring)
136013651362C-N stretch
750748745C-H out-of-plane bend

Table 2: Theoretical vs. Experimental UV-Vis Absorption Data for 2-Phenylquinoline (Note: This is an illustrative table based on described methodologies. researchgate.netresearchgate.net)

SolventExperimental λmax (nm)Calculated λmax (nm)Associated Electronic Transition
Ethanol255258π -> π
Ethanol310315n -> π
Water258260π -> π
Water312318n -> π

Supramolecular Interactions and Self-Assembly Simulations

The study of supramolecular interactions in 2-phenylquinoline systems is crucial for understanding how these molecules recognize each other and organize into larger, functional assemblies. These interactions are primarily non-covalent and are investigated using both computational and experimental methods. researchgate.netnih.gov

Theoretical simulations are employed to explore the forces driving the self-assembly process. nih.gov For aromatic systems like 2-phenylquinoline, key interactions include hydrogen bonding, π-π stacking, and C-H/π interactions. researchgate.netnih.gov Computational techniques such as Reduced Density Gradient (RDG) analysis are used to visualize and characterize non-covalent interactions. researchgate.net RDG analysis helps in identifying weak interactions, like van der Waals forces and hydrogen bonds, by plotting the reduced density gradient against the electron density multiplied by the sign of the second Hessian eigenvalue. researchgate.net

In studies involving 2-phenylquinoline and its complexes, such as with water molecules, DFT calculations at the B3LYP/6-311G(d,p) level are used to investigate different types of hydrogen bonding. researchgate.net The interaction energies of these complexes are calculated, often with corrections for basis set superposition error (BSSE), to quantify the strength of these supramolecular bonds. researchgate.net These simulations reveal the subtle balance of forces that dictates the formation of specific, and often complex, supramolecular architectures. nih.gov

Table 3: Key Supramolecular Interactions in 2-Phenylquinoline Systems

Interaction TypeDescriptionTypical Energy (kJ/mol)Computational Probe
Hydrogen Bonding Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N) and another nearby electronegative atom.15-40RDG, AIM, Interaction Energy Calculation researchgate.net
π-π Stacking Non-covalent attraction between aromatic rings. Can be face-to-face or offset.5-20Molecular Dynamics, DFT Calculations
C-H/π Interaction A weak form of hydrogen bonding where a C-H bond acts as the donor and a π-system acts as the acceptor. nih.gov2-10RDG, NBO Analysis researchgate.netnih.gov
van der Waals Forces Weak, short-range electrostatic forces between uncharged molecules, arising from transient fluctuations in electron distribution.< 5RDG Analysis researchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule, providing a quantitative basis for the Lewis structure model. wikipedia.orgaimspress.com For 2-phenylquinoline systems, NBO analysis reveals the underlying electronic interactions that contribute to the molecule's stability and reactivity. researchgate.net

The analysis examines the interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation theory energy, E(2). aimspress.com A higher E(2) value indicates a more intense interaction, signifying greater electron delocalization from the donor to the acceptor orbital. aimspress.com

Table 4: Selected Donor-Acceptor Interactions and Stabilization Energies from NBO Analysis of 2-Phenylquinoline (Note: This table is a representative example based on the types of interactions identified in NBO studies. researchgate.netaimspress.com)

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
π(C1-C2)π(C3-C4)20.5Intramolecular π-conjugation
π(C5-C6)π(N1-C7)18.2Intramolecular π-conjugation
lp(1) N1π(C5-C6)5.8Lone pair delocalization
σ(C1-H1)σ(C2-C3)2.1σ -> σ* hyperconjugation
σ(C-C) phenyl-quinolineσ*(C=N) quinoline3.5Inter-ring hyperconjugation

Reactivity and Mechanistic Principles of 2 Phenylquinoline in Organic Transformations

Nucleophilic Substitution Reactions Involving the Quinoline (B57606) Moiety

The quinoline ring is inherently electron-deficient, which facilitates nucleophilic attack, primarily at the C2 and C4 positions. quora.com This reactivity is enhanced when a good leaving group, such as a halogen, is present at these positions. quimicaorganica.org Nucleophilic substitution on the 2-phenylquinoline (B181262) moiety is a key method for introducing a wide range of functional groups, leading to the synthesis of diverse derivatives.

Research has shown that halogenated quinolines readily undergo nucleophilic substitution. quimicaorganica.org For instance, 4-chloro-8-methylquinolin-2(1H)-one and its thione analogue have been used as substrates to investigate reactivity towards nucleophiles at the C4 position. mdpi.com These studies led to the formation of various 4-substituted derivatives, including those with sulfanyl, hydrazino, azido, and amino groups. mdpi.com The reactivity of chloroquinolines with nucleophiles like 1,2,4-triazole (B32235) has also been studied, revealing differences in the behavior of 2-chloro- and 4-chloroquinoline. researchgate.net Notably, 2-chloroquinoline (B121035) shows a higher reactivity towards methoxide (B1231860) ions compared to its 4-chloro counterpart. researchgate.net

The mechanism for these substitutions typically proceeds through an addition-elimination pathway, involving a stable intermediate where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org While position 4 is generally more reactive, position 2 is only slightly less so, a phenomenon sometimes attributed to steric hindrance from the nitrogen's lone pair. quora.comquimicaorganica.org

In a related context, the reaction of 2-substituted quinoxalines (a similar nitrogen-containing heterocycle) with carbon-based nucleophiles is thought to follow an oxidative nucleophilic substitution of hydrogen (ONSH) mechanism. nih.gov Computational studies on the reaction between 2-phenylquinoxaline (B188063) and lithium phenylacetylide have explored the energy profiles of different reaction pathways, indicating that nucleophilic attack at position 3 is both kinetically and thermodynamically favored. nih.gov

A summary of representative nucleophilic substitution reactions on quinoline systems is presented below.

Starting MaterialNucleophile/ReagentsProduct TypeReference
4-Chloro-8-methylquinolin-2(1H)-oneEthanethiol, Butanethiol, or Thiophenol / Sodium ethoxide4-Alkyl(or phenyl)thio-8-methylquinolin-2(1H)-thiones mdpi.com
2-Chloroquinolines1,2,4-Triazole2-(1H-1,2,4-triazol-1-yl)quinolines researchgate.net
6-vinylphenyl-(2-perfluorophenyl)–4–phenylquinolineHydroxyphenyl-PDI / BasePDI-decorated quinoline polymer mdpi.com
2-PhenylquinoxalineLithium phenylacetylide2-Phenyl-3-(2-phenylethynyl)quinoxaline nih.gov

Oxidative Transformations and Redox Chemistry of 2-Phenylquinoline

The 2-phenylquinoline core can undergo various oxidative transformations. These reactions can lead to the formation of quinolones, the introduction of hydroxyl groups, or even ring cleavage under harsh conditions. The redox chemistry is also central to the biological activity of some quinoline derivatives, particularly quinolinequinones, which can be reduced by enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1). nih.gov This two-electron reduction generates hydroquinones that can undergo auto-oxidation, producing reactive oxygen species. nih.gov

An alternative synthesis for the drug Alprazolam involves the oxidative degradation of a triazole-fused quinoline derivative. In this process, 6-chloro-2-hydrazino-4-phenylquinoline is first cyclized, and the resulting product undergoes oxidative degradation using periodate (B1199274) and ruthenium dioxide, cleaving the benzene (B151609) portion of the quinoline system to form a benzophenone. wikipedia.org

The synthesis of 2-phenylquinoline derivatives itself can involve oxidative steps. An iron-catalyzed oxidative tandem reaction has been developed for the synthesis of quinolines from N-alkyl anilines, where a final oxidation step generates the aromatic quinoline ring. researchgate.net Similarly, the oxidation of a tetrahydroisoquinoline, which can be formed through certain synthetic routes, is required to generate the fully aromatic isoquinoline (B145761) core. scribd.com

Furthermore, oxidative cyclization reactions represent a powerful tool in organic synthesis. While the oxidative cyclization of phenolic amides can be challenging, the use of oxazoline (B21484) analogues of phenolic and indolic amides has been shown to enable this transformation, leading to the formation of complex azaspirocyclic structures. nih.gov

Cyclization and Rearrangement Reactions

The 2-phenylquinoline framework can participate in or be formed through various cyclization and rearrangement reactions. These transformations are fundamental in building complex molecular architectures from simpler precursors.

One notable example is an unreported breakdown of 2-nitrophenyl substituted N-formyl pyrazolines under Bechamp reduction conditions (Fe/HCl). acs.org Instead of the expected products, this reaction yielded 2-aryl quinolines through a process involving deformylation, retro-Michael addition, and an intramolecular reductive cyclization that follows a modified Friedlander synthesis pathway. acs.org

Radical cyclizations also provide an efficient route to related heterocyclic systems. A silver-catalyzed radical tandem cyclization of N-arylcinnamamides with α-oxocarboxylic acids in an aqueous solution offers a direct, one-step synthesis of substituted quinolin-2-ones. organic-chemistry.org The mechanism involves the formation of radical intermediates, followed by cyclization and dehydrogenation. organic-chemistry.org

Rearrangement reactions, such as the Claisen rearrangement, are also pertinent. The aliphatic Claisen rearrangement is a nih.govnih.gov-sigmatropic process where an allyl vinyl ether thermally converts to an unsaturated carbonyl compound. organic-chemistry.org The aromatic version is followed by a rearomatization step. organic-chemistry.orgyoutube.com Other synthetically useful rearrangements include the Pinacol, Benzilic acid, and Baeyer-Villager rearrangements, which allow for significant structural modifications like the formation of new carbon-carbon or carbon-heteroatom bonds and ring expansions or contractions. libretexts.org

The table below summarizes examples of cyclization and rearrangement reactions related to quinoline synthesis.

Reaction TypeStarting MaterialsKey Reagents/ConditionsProductReference
Reductive Cyclization/RearrangementN-formyl pyrazolinesFe / HCl, reflux in MeOH2-Aryl Quinolines acs.org
Radical Tandem CyclizationN-arylcinnamamides, α-oxocarboxylic acidsAgNO₃ (catalyst), K₂S₂O₈ (oxidant)3-Acyl-4-arylquinolin-2(1H)-ones organic-chemistry.org
Cyclization4-nitro-3',4'-dimethoxychalcone, PhenylhydrazineReflux in glacial acetic acidPyrazoline derivative uii.ac.id
Claisen Rearrangement (Aromatic)Allyl phenyl etherThermalo-Allylphenol organic-chemistry.org

Electrophilic Aromatic Substitution Reactions on the Quinoline Ring System

Electrophilic aromatic substitution (EAS) is a hallmark reaction of aromatic compounds. masterorganicchemistry.comkhanacademy.org In the case of quinoline, and by extension 2-phenylquinoline, the reactivity is dictated by the presence of the two distinct rings. The pyridine (B92270) ring is deactivated towards electrophiles due to the electron-withdrawing effect of the nitrogen atom. Consequently, under strongly acidic conditions (which protonate the nitrogen, further increasing its deactivating effect), electrophilic attack occurs preferentially on the carbocyclic (benzene) ring. scribd.comreddit.com

The substitution pattern directs the incoming electrophile to positions 5 and 8. scribd.comreddit.com This is because the intermediate carbocation (sigma complex) formed by attack at these positions is more stable, as the aromaticity of the other ring can be maintained. reddit.com

Common electrophilic aromatic substitution reactions include:

Nitration: Using a mixture of fuming nitric acid and sulfuric acid, quinoline is nitrated to give approximately equal amounts of 5-nitroquinoline (B147367) and 8-nitroquinoline. scribd.com

Sulfonation: Reaction with oleum (B3057394) (fuming sulfuric acid) at different temperatures can yield either the 8-quinolinesulfonic acid (kinetic product) or the 6-quinolinesulfonic acid (thermodynamic product, though the 5- and 8- isomers are also mentioned as primary products in other sources). scribd.com

Halogenation: This reaction is highly dependent on the specific conditions used. scribd.com

Friedel-Crafts alkylation and acylation reactions are generally not possible on the quinoline ring system under standard conditions because the Lewis acid catalysts (e.g., AlCl₃) complex strongly with the basic nitrogen atom, leading to even greater deactivation of the entire ring system. scribd.com

Reductive Processes of the 2-Phenylquinoline Core

The quinoline ring system can be selectively reduced to yield dihydro- or tetrahydroquinolines. These reduced derivatives are important structural motifs in many natural products and pharmaceuticals.

A common transformation is the reduction of quinolines to 1,2,3,4-tetrahydroquinolines. Gold nanoparticles supported on titanium dioxide (TiO₂) have been shown to catalyze this reduction effectively. researchgate.net This process uses a hydrosilane/ethanol (B145695) system, where phenyldimethylsilane acts as the hydride source and ethanol serves as a proton source. The reaction proceeds via the stereoselective addition of two hydride ions to positions C2 and C4 and two protons to C3 and the nitrogen atom. researchgate.net The reaction often proceeds through a 1,2-dihydroquinoline (B8789712) intermediate. researchgate.net

Reduction can also be part of a synthetic sequence for creating functionalized derivatives. For example, in the synthesis of certain 2-phenyl-quinoline-4-carboxylic acid derivatives, a nitro group on the phenyl ring was reduced to an amine using hydrazine (B178648) hydrate (B1144303) (80%) in the presence of a Palladium on carbon (Pd/C) catalyst. nih.gov This transformation is crucial for enabling further functionalization at that position. nih.gov

The biological activity of certain quinoline derivatives can also involve reductive processes. As mentioned previously, quinolinequinones can act as substrates for the NQO1 enzyme, which catalyzes their two-electron reduction to hydroquinones, a key step in their cytotoxic mechanism of action. nih.gov

Coordination Chemistry of 2 Phenylquinoline As a Ligand System

Design and Synthesis of 2-Phenylquinoline-Based Ligands

The synthesis of 2-phenylquinoline-based ligands often involves well-established organic reactions that allow for the introduction of various functional groups onto the quinoline (B57606) or phenyl rings. These modifications are crucial for tuning the electronic and steric properties of the resulting ligands and their metal complexes.

A common synthetic route is the Doebner reaction, which utilizes aniline (B41778), an aldehyde (like 2-nitrobenzaldehyde), and pyruvic acid to construct the quinoline core. nih.gov For instance, 2-(2-nitrophenyl)-quinoline-4-carboxylic acid has been synthesized using this method, sometimes with the aid of microwave irradiation to improve reaction efficiency. nih.gov Further modifications can be made to the basic 2-phenylquinoline (B181262) structure. For example, amidation of the carboxylic acid group, followed by reduction of the nitro group, can introduce amine functionalities, which can act as new hydrogen bond donors and receptors, potentially increasing the binding affinity of the ligand to a metal center or a biological target. nih.gov

Another key reaction is the Pfitzinger reaction, where isatin (B1672199) is reacted with an α-methyl ketone to yield 2-aryl-quinoline-4-carboxylic acids. nih.gov Functionalization can also be achieved through other methods, such as the Friedel–Crafts acylation followed by cyclization to build the quinoline system. acs.org The introduction of different substituents allows for the fine-tuning of the ligand's properties. For example, the synthesis of 2-phenylquinoline-4-carboxamide (B4668241) derivatives has been explored for their potential as tubulin polymerization inhibitors. nih.gov

The strategic placement of substituents on the 2-phenylquinoline scaffold is a key aspect of ligand design. By altering the electronic nature and steric bulk of the ligand, chemists can influence the properties of the resulting metal complexes, such as their stability, reactivity, and photophysical characteristics.

Formation and Characterization of Transition Metal Complexes with 2-Phenylquinoline Ligands

2-Phenylquinoline and its derivatives readily coordinate with a range of transition metals, forming complexes with diverse geometries and interesting properties. The characterization of these complexes typically involves techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis.

Iridium(III) Complexes and Cyclometalation

Iridium(III) complexes featuring 2-phenylquinoline-based ligands are of significant interest, particularly due to their applications in phosphorescent organic light-emitting diodes (PhOLEDs) and as potential anticancer agents. A key feature of these complexes is the process of cyclometalation, where the phenyl ring of the 2-phenylquinoline ligand undergoes C-H activation and forms a direct carbon-metal bond with the iridium center.

The synthesis of these complexes often involves the reaction of a cyclometalated iridium(III) precursor, such as [Ir(2pq)₂Cl]₂ (where 2pq is 2-phenylquinoline), with other ligands. rsc.org For example, heteroleptic complexes have been prepared using ancillary ligands like picolinic acid N-oxide or 5,7-dihalo-8-hydroxylquinolines. rsc.orgresearchgate.net The choice of both the primary cyclometalating ligand and the ancillary ligand significantly influences the photophysical properties of the resulting complex. For instance, attaching a carbazole-based hole-transporting group or an oxadiazole-based electron-transporting group to the parent Ir(III) complex can modify the emission color. researchgate.net

The position of substituents on the 2-phenylquinoline ligand can also have a profound effect on the performance of devices fabricated with these complexes. Studies have shown that the placement of trifluoromethyl (–CF₃) groups at different positions on the ligand can lead to variations in photoluminescence quantum yields and the suppression of non-radiative deactivation pathways. researchgate.net

Complex TypeAncillary LigandKey FeatureApplication
[Ir(C^N)₂(N^O)]Picolinic acid N-oxideSolution-processablePhOLEDs
[Ir(C^N)₂(N^N')]5,7-dihalo-8-hydroxylquinolineAnticancer activityMedicinal Chemistry
[Ir(C^N)₂(ancillary)]Functionalized ancillary ligandsTunable emission colorPhOLEDs

Table showing examples of Iridium(III) complexes with 2-phenylquinoline-based ligands.

Platinum(II) Complexes and Photophysical Properties

Platinum(II) complexes incorporating 2-phenylpyridine (B120327) (a close analog of 2-phenylquinoline) and related ligands have been extensively studied for their rich photophysical properties. uoi.gr These square-planar complexes are known for their ability to exhibit phosphorescence, making them suitable for applications in OLEDs and as sensory materials. uoi.gracs.org

The synthesis of these complexes often involves the reaction of a platinum(II) precursor, like [Pt(μ-Cl)(ppy)]₂, with the desired ancillary ligands. uoi.gr The nature of these ancillary ligands, such as pyridine (B92270) carboxylic acids, has a significant impact on the resulting complex's structure and photophysical behavior. uoi.gr For instance, the dihedral angle between the ancillary ligand and the cyclometalated 2-phenylpyridine can influence the emission properties. uoi.gr

In the solid state, these complexes can exhibit green emission with varying quantum yields. uoi.gr The formation of excimers, or excited-state dimers, can enhance the quantum yield and shorten the phosphorescence lifetime in some platinum(II) complexes. researchgate.net The steric properties of the ligands play a crucial role in controlling the emission behavior, allowing for selective excitation of monomeric or aggregated species. researchgate.net

ComplexAncillary LigandEmission ColorQuantum Yield (Φ)
[Pt(ppy)(2-pyacH)Cl]Picolinic acidGreen (solid state)~3.20–4.86%
[Pt(ppy)(3-pyacH)Cl]Nicotinic acidGreen (solid state)~3.20–4.86%
[Pt(ppy)(4-pyacH)Cl]Isonicotinic acidGreen (solid state)~3.20–4.86%

Table showing photophysical data for select Platinum(II) complexes with 2-phenylpyridine ligands. uoi.gr

Gold(III) Complexes in Catalysis and Bioconjugation

Gold(III) complexes with polypyridyl ligands, including those derived from phenanthroline which is structurally related to 2-phenylquinoline, have been investigated for their potential as anticancer agents and catalysts. rsc.orgresearchgate.net The synthesis of these complexes can be challenging due to the oxidizing nature of gold(III).

For instance, the reaction of sterically hindered 2,9-dialkyl-1,10-phenanthroline ligands with HAuCl₄ does not lead to the expected square-planar complex but instead forms a salt. rsc.org To facilitate direct coordination, a silver(I) salt is often used to abstract a chloride ligand from the gold precursor, leading to the formation of neutral, distorted square-pyramidal gold(III) trichloride (B1173362) complexes. rsc.org

Gold(III) complexes have also shown promise in catalysis. P,N-chelated gold(III) complexes have been demonstrated to be active catalysts in transformations like the cyclopropanation of styrene (B11656) and the intramolecular alkoxycyclization of 1,6-enynes. nih.gov The synthesis of these catalysts can be achieved by oxidizing a pre-formed gold(I) complex, which circumvents the issue of ligand oxidation by gold(III). nih.gov Furthermore, gold(III) complexes with thiolate ligands have been explored for their biological activities. researchgate.net

Nickel(II) and Zinc(II) Complexes

Nickel(II) and Zinc(II) form complexes with various nitrogen-containing ligands, including derivatives of 2-phenylquinoline. A series of dinuclear "paddle-wheel" like transition metal complexes based on a 2-phenylquinoline-4-carboxylic acid derivative have been synthesized and characterized. nih.gov

These complexes have been evaluated for their antibacterial activities against various bacteria, including Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, and Staphylococcus aureus. nih.gov The results indicated that the metal complexes generally exhibit better antibacterial activities than the free ligand or the metal salts alone. nih.gov

Specifically, the Zinc(II) complex showed excellent antibacterial activity against Staphylococcus aureus, with an IC₅₀ value of 0.57 µg/mL. nih.gov The synthesis of Nickel(II) complexes with hydrazone derivatives of 2-hydroxy-4,5-dimethylacetophenone has also been reported, resulting in octahedral complexes. chemijournal.com

Metal IonLigand TypeKey Finding
Nickel(II)2-phenylquinoline-4-carboxylic acid derivativeEnhanced antibacterial activity compared to free ligand.
Zinc(II)2-phenylquinoline-4-carboxylic acid derivativeExcellent antibacterial activity against S. aureus (IC₅₀ = 0.57 µg/mL). nih.gov

Table summarizing antibacterial activity of Nickel(II) and Zinc(II) complexes.

Cadmium(II) Complexes

Cadmium(II) also forms complexes with 2-phenylquinoline-based ligands. Similar to the nickel(II) and zinc(II) counterparts, a dinuclear paddle-wheel like Cadmium(II) complex with a 2-phenylquinoline-4-carboxylic acid derivative has been synthesized. nih.gov

This Cadmium(II) complex demonstrated the most potent antibacterial activity against Staphylococcus aureus among the tested complexes, with an IC₅₀ of 0.51 µg/mL. nih.gov The coordination chemistry of Cadmium(II) with other biologically relevant ligands like cysteine and penicillamine (B1679230) has also been studied, revealing differences in coordination that may explain their varying effectiveness in sequestering cadmium ions. nih.govnih.gov In other studies, cadmium(II) complexes with ligands like 2-(4´-chlorine-benzoyl)-benzoic acid and 1,10-phenanthroline (B135089) have been synthesized and structurally characterized, sometimes exhibiting interesting supramolecular structures and luminescent properties. researchgate.net

Palladium(II) Complexes and Supramolecular Assembly

Palladium(II) complexes are of significant interest due to their applications in catalysis and materials science. rsc.org The square-planar geometry of Pd(II) ions provides a predictable platform for the construction of well-defined supramolecular structures. The 2-phenylquinoline motif, particularly when functionalized, serves as an excellent building block for such assemblies.

The formation of these supramolecular assemblies is typically characterized through single-crystal X-ray diffraction, which provides definitive proof of the structure, including the coordination environment of the palladium ions and the spatial arrangement of the ligands. nih.gov Infrared (IR) spectroscopy and elemental analysis further confirm the composition and bonding within the complexes. nih.gov The stability and solution behavior of such assemblies can be investigated using techniques like Diffusion-Ordered NMR Spectroscopy (DOSY), which can confirm the integrity of the supramolecular structure in solution. nih.gov

Lanthanide(III) Complexes for Bimetallic Systems

The unique photophysical properties of lanthanide(III) ions, such as long-lived luminescence and sharp emission bands, have made them key components in the development of materials for bioimaging and sensing. frontiersin.org The creation of bimetallic lanthanide systems, where two different lanthanide ions are held in close proximity within a single molecule, allows for the exploration of energy transfer processes between the metal centers, potentially leading to enhanced or tunable luminescence. frontiersin.orggla.ac.uk

While direct examples of 2-phenylquinoline in bimetallic lanthanide complexes are not extensively reported, the coordination chemistry of analogous quinoline derivatives provides a strong basis for their potential application. For instance, mixed-ligand complexes of lanthanides have been synthesized using 5,7-dibromo-8-quinolinoline alongside other chelating ligands like 2,2'-bipyridyl. rsc.org These studies demonstrate that the quinoline framework can effectively coordinate to lanthanide ions, facilitating the formation of stable complexes. rsc.org

The general strategy for constructing heterobimetallic lanthanide complexes often involves a compartmental ligand with distinct binding sites that show preference for different lanthanide ions based on their ionic radii. gla.ac.ukchemrxiv.org A 2-phenylquinoline-based ligand could be designed with appended chelating arms to create such compartments. The phenyl group at the 2-position can be functionalized to introduce additional donor atoms, thereby creating a multidentate ligand capable of bridging two different lanthanide ions. The sensitization of lanthanide luminescence is often achieved through the "antenna effect," where the organic ligand absorbs light and transfers the energy to the metal center. frontiersin.org The aromatic nature of 2-phenylquinoline makes it a suitable candidate for such an antenna.

Quinoline Schiff Base Metal Complexes

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are among the most versatile and widely studied classes of ligands in coordination chemistry. nih.gov Their facile synthesis and the ability to introduce a wide variety of electronic and steric properties make them highly tunable. Quinoline-based Schiff bases, in particular, have been used to create a vast array of metal complexes with interesting biological and catalytic activities. mdpi.comijfans.org

Schiff base ligands can be derived from 2-phenylquinoline by introducing a formyl group (CHO) at a suitable position on the quinoline or phenyl ring, followed by condensation with a primary amine. For example, Schiff bases prepared from quinoline-3-carbaldehyde have been shown to coordinate to a range of transition metals, including Cu(II), Ni(II), Co(II), and Fe(III). mdpi.com In these complexes, the ligand typically coordinates to the metal center through the imine nitrogen and another donor atom, such as a phenolic oxygen, forming a stable chelate ring. mdpi.com

The coordination of the Schiff base to the metal ion is typically confirmed by spectroscopic methods. In the IR spectrum, a characteristic shift of the C=N (imine) stretching frequency to a lower wavenumber upon complexation indicates the involvement of the imine nitrogen in coordination. semanticscholar.org Similarly, changes in the NMR spectrum, particularly in the chemical shift of the azomethine proton (HC=N), also provide evidence of complex formation. mdpi.com The resulting metal complexes can adopt various geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the ligand. mdpi.comsemanticscholar.org

Pincer Ligand Architectures Incorporating 2-Phenylquinoline

Pincer ligands are a class of chelating agents that bind to a metal center in a tridentate, meridional fashion, typically through a central donor atom and two flanking "arms". wikipedia.org This rigid coordination mode confers exceptional stability to the resulting metal complexes, making them highly effective catalysts for a variety of organic transformations. wikipedia.orgredalyc.org The most common pincer ligands feature a central aryl ring with donor groups at the 2 and 6 positions, leading to designations like PCP (phosphine-carbon-phosphine) or NCN (nitrogen-carbon-nitrogen). wikipedia.org

The 2-phenylquinoline scaffold is an excellent candidate for incorporation into pincer ligand architectures. The quinoline nitrogen can serve as one of the donor arms, while the phenyl ring can be functionalized at the ortho position with another donor group, such as a phosphine (B1218219) or an amine. The central donor atom would be the carbon atom of the phenyl ring, resulting in a PCN-type pincer ligand. Alternatively, the quinoline ring itself could form the central part of the pincer, with donor groups attached at the appropriate positions.

An interesting intersection of pincer chemistry and 2-phenylquinoline is found in the catalytic synthesis of 2-phenylquinoline itself. A bifunctional ruthenium NNN-pincer complex has been reported to be a highly efficient catalyst for the synthesis of a variety of substituted quinolines, including 2-phenylquinoline, through an acceptorless dehydrogenative coupling reaction. rsc.org This highlights the powerful catalytic activity of pincer complexes in reactions leading to the formation of this important heterocyclic compound. While this example features the synthesis of 2-phenylquinoline rather than its use in a pincer ligand, it underscores the close relationship between these two areas of chemistry. The design and synthesis of pincer ligands that explicitly incorporate the 2-phenylquinoline unit remains a promising area for future research, with potential applications in catalysis and materials science.

Applications of 2 Phenylquinoline Systems in Advanced Materials and Catalysis

Catalytic Applications in Organic Synthesis

The versatility of the 2-phenylquinoline (B181262) system is particularly evident in the field of catalysis, where its derivatives have been employed in a variety of synthetic methodologies.

Asymmetric Catalysis

The inherent chirality and chelating ability of certain 2-phenylquinoline derivatives make them effective ligands in asymmetric catalysis, a field focused on the stereoselective synthesis of chiral molecules. These ligands can coordinate with transition metals to form catalysts that guide the formation of one enantiomer of a product over the other.

Key areas where 2-phenylquinoline-based ligands have shown promise include:

Asymmetric Hydrogenation: In the transfer-hydrogenation of 2-phenylquinoline, various catalysts have been screened for their effectiveness. researchgate.net Chiral phosphoric acids, for instance, have been investigated as organocatalysts in such reactions. researchgate.net The development of bifunctional ruthenium NNN-pincer complexes has also led to efficient and highly active catalysts for the acceptorless dehydrogenative coupling of alcohols, a process that can be applied to the synthesis of quinolines. rsc.org One such system demonstrated a remarkably high turnover number (TON) of 440,000 for the synthesis of 2-phenylquinoline. rsc.org

Condensation and Desymmetrization Reactions: While specific examples of 2-phenylquinoline in condensation and desymmetrization reactions are less explicitly detailed in the provided results, the synthesis of asymmetric bidentate ligands based on the 2-pyridyl-4-phenylquinoline skeleton suggests their potential utility in complexing with metals like ruthenium, osmium, and iridium. nih.gov The resulting asymmetric complexes could exhibit novel photophysical properties and catalytic activities. nih.gov

The design of these asymmetric catalysts often involves creating a chiral environment around the metal center, which influences the stereochemical outcome of the reaction. The steric and electronic properties of the 2-phenylquinoline ligand can be fine-tuned through substitution to optimize enantioselectivity.

Cross-Coupling Reactions

2-Phenylquinoline derivatives can be synthesized and further functionalized through various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: The Suzuki cross-coupling reaction has been utilized in the synthesis of 2-phenylquinoline derivatives. For example, an amide can undergo a Suzuki coupling to yield the corresponding 2-phenylquinoline. researchgate.net

Heck Reaction: The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, is another important method. wikipedia.orglibretexts.org While direct examples of the Heck reaction for synthesizing the core 2-phenylquinoline are not prevalent in the search results, the reaction is a fundamental tool for modifying and functionalizing such aromatic systems. wikipedia.orglibretexts.orgorganic-chemistry.org The development of phosphine-free palladium catalysts, such as those based on quinoline-8-carboxylates, has made these reactions more economical and accessible. organic-chemistry.org

The ability to perform regioselective cross-coupling reactions on polyhalogenated quinazolines, a related heterocyclic system, highlights the potential for precise functionalization of similar scaffolds like 2-phenylquinoline. nih.gov

Heterogeneous Catalysis and Recyclable Catalysts

The development of heterogeneous catalysts, which are in a different phase from the reactants, is crucial for sustainable and industrial-scale chemical processes. These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Heterogeneous Catalysis: 2-Phenylquinoline systems can be incorporated into or synthesized using heterogeneous catalysts. For example, a recyclable nickel-containing coordination polymer has been shown to be an efficient catalyst for the synthesis of quinoline (B57606) derivatives through a borrowing hydrogen strategy. researchgate.net This catalyst could be recovered and reused at least five times. researchgate.net The use of hypercrosslinked polystyrene (HPS) as a support for metal nanoparticles, such as ruthenium, is another approach to creating robust heterogeneous catalysts. nih.gov These materials offer high surface area and controlled porosity, which can enhance catalytic activity and stability. nih.govuprm.eduyoutube.com

Recyclable Catalysts: The concept of recyclability is central to green chemistry. redalyc.org The development of catalysts immobilized on solid supports, such as silica (B1680970) or polymers, allows for their recovery and reuse. For instance, a palladium complex immobilized on silica has been used as a recoverable catalyst for the Heck reaction. organic-chemistry.org Similarly, the aforementioned nickel-containing coordination polymer provides a tangible example of a recyclable catalyst for quinoline synthesis. researchgate.net

Optoelectronic Materials Science

The conjugated π-system and inherent electronic properties of 2-phenylquinoline make it a promising candidate for applications in optoelectronic materials, particularly in the field of organic light-emitting diodes (OLEDs).

Organic Light-Emitting Diodes (OLEDs) and Electroluminescence

OLEDs are devices that emit light in response to an electric current, and their performance is highly dependent on the properties of the organic materials used in their construction. Quinoline-based materials have been investigated for their potential as electron-transporting and light-emitting layers in OLEDs. researchgate.netuconn.edu

Electron Transport and Emitting Materials: Quinoline derivatives are known to be excellent electron acceptors and transport materials. nih.gov This property is crucial for balancing charge injection and transport within an OLED, which is essential for achieving high efficiency. The rigid and planar structure of the 2-phenylquinoline core can facilitate intermolecular π-π stacking, which is beneficial for charge mobility.

Blue Emitters: The development of stable and efficient blue-emitting materials is a key challenge in OLED technology. A blue-emitting quinoline-based material, 8,8'-dimethoxy-5,5'-bisquinoline (DMeOBQ), has been synthesized and shown to have promising electron transporting and emitting properties. researchgate.netuconn.edu An OLED device using DMeOBQ as the blue emitter exhibited a bright blue emission with a peak wavelength of 425 nm and a low turn-on voltage. researchgate.netuconn.edu While not 2-phenylquinoline itself, this demonstrates the potential of the broader quinoline family in this application.

The thermal stability of these materials is also a critical factor for device longevity. Research into fluorene-cored materials has shown that incorporating such structures can lead to enhanced thermal stability in materials for OLEDs. researchgate.net

Below is a table summarizing some of the key applications and findings related to 2-phenylquinoline systems:

Application AreaSub-fieldKey Findings
Catalysis Asymmetric Hydrogenation- Effective transfer-hydrogenation of 2-phenylquinoline using various catalysts. researchgate.net- High turnover number (440,000) achieved with a bifunctional ruthenium NNN-pincer complex for 2-phenylquinoline synthesis. rsc.org
Cross-Coupling Reactions- Synthesis of 2-phenylquinoline derivatives via Suzuki coupling. researchgate.net
Heterogeneous Catalysis- Recyclable nickel-containing coordination polymer for quinoline synthesis. researchgate.net- Use of hypercrosslinked polystyrene as a support for reusable catalysts. nih.gov
Optoelectronics OLEDs- Quinoline derivatives are excellent electron acceptors and transport materials. nih.gov- A quinoline-based material (DMeOBQ) used as a bright blue emitter in an OLED. researchgate.netuconn.edu

Organic Photovoltaics (OPVs) and Solar Cells

The quest for efficient and cost-effective solar energy conversion has driven extensive research into organic photovoltaic (OPV) devices, including dye-sensitized solar cells (DSSCs) and polymer solar cells. Within this domain, 2-phenylquinoline derivatives have emerged as promising components, primarily utilized as part of the light-harvesting organic dyes or as building blocks for conjugated polymers.

In the context of DSSCs, organic sensitizers incorporating quinoline units have been designed and synthesized. These dyes play a crucial role in absorbing sunlight and initiating the process of charge separation at the semiconductor interface. For instance, a π-conjugated polymer, PBQT, which contains a quinoline-vinylene trimer, has been investigated for its potential application in organic solar cells as a donor material. Its optical and electrochemical properties are key indicators of its performance. rsc.org

Table 1: Optical and Electrochemical Properties of PBQT Polymer Film

PropertyValue
Onset Oxidation Potential (Eonset(Ox))0.89 V
Onset Reduction Potential (Eonset(Red))-0.77 V
Electrochemical Band Gap (EgapE)1.66 eV
Optical Band Gap (Egopt)~1.6 eV
Data sourced from a study on the optical properties of a conjugated polymer with configurational isomerism for optoelectronics. rsc.org

The efficiency of DSSCs is highly dependent on the molecular structure of the sensitizer. Research has shown that phenothiazine-based dyes containing double anchors and thiophene (B33073) spacers can achieve high conversion efficiencies, comparable to standard ruthenium-based dyes. nih.govnih.gov While not exclusively 2-phenylquinoline, this highlights the importance of the broader quinoline and heterocyclic structures in advancing DSSC technology. Further tailoring of the molecular structure of quinoline-based dyes is a key area of ongoing research to enhance the power conversion efficiency of these solar cells. nih.gov

Non-Linear Optical (NLO) Devices

Non-linear optical (NLO) materials are essential for a range of photonic applications, including frequency conversion and optical switching. Organic molecules with extended π-conjugated systems and significant charge-transfer character often exhibit large second-order NLO responses. Poly(phenylquinoxalines) have been investigated for their potential in second-order NLO applications due to their high glass transition temperatures, which contribute to the stability of the poled order. researchgate.net

Laser Applications

The development of tunable and efficient laser sources is critical for various scientific and technological fields. Organic dyes are widely used as the gain medium in dye lasers due to their broad absorption and emission spectra, which allows for wavelength tunability. Quinoline and its derivatives have been explored as potential laser dyes.

The performance of a laser dye is characterized by its lasing efficiency, which is the ratio of the laser output energy to the pump energy, and its photostability. While specific data on the lasing efficiency of 2-phenylquinoline hydrochloride as a laser dye is limited in the available literature, research on related compounds such as coumarins and rhodamines provides a benchmark for the photophysical properties required for efficient laser action. researchgate.netrsc.orgdtic.mil The fluorescence quantum yield, which is the ratio of emitted photons to absorbed photons, is a crucial parameter that correlates with the potential lasing efficiency of a dye. researchgate.net

Fluorescent Probes and Dyes for Research Applications

The ability of 2-phenylquinoline derivatives to exhibit changes in their fluorescence properties upon interaction with specific analytes makes them highly valuable as fluorescent probes and dyes in research. A significant area of application is the detection of metal ions, particularly heavy metals, which are environmental and health concerns.

The design of these probes often involves incorporating a metal-binding site into the 2-phenylquinoline structure. The binding of a metal ion can lead to a "turn-on" or "turn-off" fluorescence response, or a ratiometric change in the emission spectrum, allowing for sensitive and selective detection. semanticscholar.orgnih.gov Several studies have reported the use of quinoline-based probes for the detection of various metal ions in aqueous media. semanticscholar.orgnih.govnih.gov

Table 2: Performance of 2-Phenylquinoline-Based Fluorescent Probes for Metal Ion Detection

ProbeTarget IonDetection LimitKey FeatureReference
bqbpxnZn2+10 ppbChelation-enhanced fluorescence semanticscholar.org
bqbpbnZn2+5 ppbChelation-enhanced fluorescence semanticscholar.org
PBQCd2+-40-fold fluorescence enhancement nih.gov
This table summarizes the detection capabilities of different 2-phenylquinoline-based fluorescent probes as reported in the literature.

The selectivity of these probes is a critical factor, enabling the detection of a specific metal ion in the presence of other potentially interfering ions. nih.gov The high sensitivity of these probes, often reaching parts-per-billion (ppb) levels, makes them suitable for environmental monitoring and biological applications. semanticscholar.org

Supramolecular Chemistry and Engineered Materials

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, has opened up new avenues for the rational design of complex and functional materials. The 2-phenylquinoline scaffold, with its rigid structure and potential coordination sites, is an attractive building block for the construction of supramolecular architectures.

Self-Assembly of Coordination Polymers and Frameworks

Coordination polymers are formed through the self-assembly of metal ions and organic ligands. The resulting structures can range from one-dimensional chains to three-dimensional frameworks with porous structures. The specific geometry and connectivity of the coordination polymer are dictated by the coordination preferences of the metal ion and the structure of the organic ligand.

While the direct use of 2-phenylquinoline hydrochloride in the synthesis of coordination polymers is not extensively detailed in the reviewed literature, studies on related quinoline and isoquinoline (B145761) carboxylates provide insights into the principles of their self-assembly. For example, the reaction of isoquinoline-5-carboxylate with Cu(II) ions can lead to the formation of two-dimensional coordination polymers. nih.gov The synthesis conditions, such as the solvent ratio, can play a crucial role in determining the final structure of the coordination polymer. nih.gov The characterization of these materials often involves techniques such as single-crystal X-ray diffraction to determine their precise three-dimensional structure. scispace.comnih.gov

Metallo-Supramolecular Polymers

Metallo-supramolecular polymers are a class of polymers where metal-ligand coordination bonds are a key component of the polymer backbone. These materials can exhibit interesting properties, such as stimuli-responsiveness and self-healing, due to the dynamic and reversible nature of the metal-ligand interactions. rsc.org

The synthesis of metallo-supramolecular polymers often involves the use of ditopic monomers functionalized with ligands that can coordinate to metal ions. For instance, monomers featuring the 2,6-bis(1'-methylbenzimidazolyl)pyridine ligand have been used to form supramolecular conjugated polymers upon complexation with metal ions like Zn2+. nih.govrsc.org These polymers can exhibit interesting optical properties. nih.gov The incorporation of different metal ions and the modification of the organic ligand structure provide a means to tune the properties of the resulting metallo-supramolecular polymers. rsc.orgnih.gov

Aggregation-Induced Emission (AIE) Systems

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly fluorescent molecules in a dilute solution are induced to emit intensely upon aggregation or in the solid state. nih.govwikipedia.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect, where chromophore aggregation typically diminishes light emission. nih.gov The primary mechanism behind AIE is the restriction of intramolecular rotations (RIR) in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. nih.gov

Luminogens exhibiting AIE, often referred to as AIEgens, have found applications as fluorescence sensors, biological probes, and in the fabrication of organic light-emitting diodes (OLEDs). nih.gov While specific studies focusing on the aggregation-induced emission properties of 2-phenylquinoline hydrochloride are not extensively detailed in the provided search results, the broader class of quinoline derivatives is known for its luminescent properties. nih.gov For instance, certain newly synthesized quinoline derivatives exhibit significant fluorescence activities, emitting green or blue light with high quantum yields. nih.gov The core structure of 2-phenylquinoline possesses a degree of rotational freedom between the quinoline and phenyl rings. This structural feature is a common characteristic of many AIE-active molecules. nih.gov Theoretical exploration suggests that by modifying the 2-phenylquinoline backbone, it may be possible to design AIE-active systems where the restriction of this rotation in an aggregated state could lead to enhanced fluorescence, opening avenues for its use in advanced material applications.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

The 2-phenylquinoline scaffold has proven to be a "privileged structure" in medicinal chemistry, serving as a template for the design of various biologically active compounds. nih.gov Structure-activity relationship (SAR) studies, which investigate how the chemical structure of a compound influences its biological activity, have been instrumental in optimizing the potency and selectivity of 2-phenylquinoline derivatives for a range of biological targets.

Modulation of Efflux Pumps (e.g., NorA efflux pump)

Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, as they actively extrude antibiotics from the bacterial cell. nih.govunipd.it The NorA efflux pump in Staphylococcus aureus is responsible for resistance to a variety of antimicrobial agents, including fluoroquinolones like ciprofloxacin (B1669076). nih.govresearchgate.net Consequently, inhibitors of this pump (EPIs) are a promising strategy to combat antimicrobial resistance. nih.govnih.gov

A series of 2-phenylquinoline derivatives have been designed and evaluated as potent NorA efflux pump inhibitors. researchgate.net SAR studies have revealed key structural features necessary for this activity. For instance, the presence of a protonable alkylamino chain has been identified as important for NorA EPI activity. researchgate.net Further studies have explored the impact of substituents on the 2-phenylquinoline core. The introduction of methoxy (B1213986) groups, based on their presence in other known NorA EPIs, led to the synthesis of derivatives with enhanced activity. nih.gov Specifically, compounds 3b and 7d from one study showed excellent NorA inhibition, restoring the antibacterial activity of ciprofloxacin at low concentrations. nih.gov Another study highlighted that a C-6 benzyloxy group on the quinoline ring resulted in potent NorA inhibition. nih.gov

The following table summarizes the activity of selected 2-phenylquinoline derivatives as NorA efflux pump inhibitors.

CompoundDescriptionActivityReference
PQQ16P Representative 2-phenylquinoline derivativeStrong NorA efflux pump inhibition activity (EtBr efflux inhibition ≥ 90% at ≤ 50 μM) unipd.it
Compound 38 2-phenylquinoline derivativeIC50 of 6 µM against ethidium (B1194527) bromide efflux researchgate.net
Compound 39 2-phenylquinoline derivativeIC50 of 8 µM against ethidium bromide efflux researchgate.net
Compound 6 C-6 benzyloxy-2-phenylquinoline derivativePotent NorA inhibition activity nih.gov
Compound 7 C-6 benzyloxy-2-phenylquinoline derivativePotent NorA inhibition activity nih.gov
Compound 3b Methoxy-substituted 2-phenylquinoline derivativePotent NorA inhibition activity nih.gov
Compound 7d Methoxy-substituted 2-phenylquinoline derivativePotent NorA inhibition activity nih.gov

Molecular Interactions with Biological Macromolecules (e.g., DNA binding, DNA cleavage, DNA Gyrase inhibition)

The interaction of 2-phenylquinoline derivatives with biological macromolecules, particularly DNA, is a key area of investigation for their development as therapeutic agents. These interactions can range from intercalation between DNA base pairs to the inhibition of enzymes that act on DNA.

Studies on some quinoline derivatives have shown that they can bind to calf thymus DNA (CT-DNA), causing bathochromic and hypochromic shifts in the electronic spectra, which is indicative of an intercalative binding mode. Quinoline-based compounds have also been shown to inhibit various DNA-interacting enzymes. wikipedia.org

A significant target for antibacterial drug discovery is DNA gyrase, a type II topoisomerase essential for bacterial DNA replication. A number of quinoline derivatives have been developed as inhibitors of this enzyme. For example, a series of 6-substituted-2-(3-phenoxyphenyl)-4-phenylquinoline derivatives were synthesized and evaluated as DNA gyrase inhibitors. Molecular docking studies suggested their binding to the active sites of DNA gyrase A and B. Subsequent enzymatic assays confirmed their inhibitory activity against S. aureus DNA gyrase A.

The table below presents the DNA gyrase inhibitory activity of selected 2-phenylquinoline derivatives.

CompoundDescriptionIC50 (μg/mL)TargetReference
4c 6-fluoro-2-(3-phenoxyphenyl)-4-phenylquinoline0.389S. aureus DNA gyrase A
4e 2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol0.328S. aureus DNA gyrase A
4h 5,7-dichloro-2-(3-phenoxyphenyl)-4-phenylquinolin-6-ol0.214S. aureus DNA gyrase A
13e 8-(methylamino)-2-oxo-1,2-dihydroquinoline derivative0.0017 μME. coli DNA gyrase nih.gov

Specific Molecular Target Modulation (e.g., SARS-CoV-2 helicase, NK-3 receptor)

The versatility of the 2-phenylquinoline scaffold allows for its adaptation to target specific proteins involved in various diseases, including viral infections and neurological disorders.

SARS-CoV-2 Helicase Inhibition:

The SARS-CoV-2 helicase (nsp13) is a highly conserved enzyme essential for viral replication, making it an attractive target for antiviral drug development. nih.govacs.org A screening of a compound library identified a 2-phenylquinoline derivative as a promising inhibitor of SARS-CoV-2. nih.govacs.org Subsequent synthesis and evaluation of analogues led to the discovery of compounds with low micromolar activity against SARS-CoV-2 replication. nih.govacs.org SAR studies revealed that a 6,7-dimethoxytetrahydroisoquinoline group at the C-4 position of the 2-phenylquinoline core, as seen in compound 6g , resulted in potent activity against the SARS-CoV-2 helicase. nih.govacs.org

Neurokinin-3 (NK-3) Receptor Antagonism:

The neurokinin-3 (NK-3) receptor is implicated in various physiological processes, and its antagonists are being investigated for the treatment of several disorders. nih.gov The 2-phenylquinoline template has been successfully used to develop potent and selective NK-3 receptor antagonists. Stepwise chemical modifications of the 2-phenylquinoline core have allowed for the modulation of affinity and selectivity for both the NK-3 and NK-2 receptors.

Below is a table summarizing the activity of 2-phenylquinoline derivatives against these specific molecular targets.

CompoundTargetActivityReference
PQQ4O (1a) SARS-CoV-2EC50 = 6 μM nih.govacs.org
6g SARS-CoV-2 Helicase (nsp13)IC50 = 0.42 μM nih.gov
7k SARS-CoV-2 Helicase (nsp13)IC50 = 1.41 μM nih.gov
SB-400238 (25) hNK-3 ReceptorKi = 0.8 nM
SB-400238 (25) hNK-2 ReceptorKi = 0.8 nM
SB-414240 (28) hNK-3 ReceptorKi = 193 nM
SB-414240 (28) hNK-2 ReceptorKi = 1.0 nM

Q & A

Q. How to design pharmacokinetic studies to evaluate the oral bioavailability of 2-phenylquinoline hydrochloride?

  • Methodology : Conduct crossover studies in rodents, comparing intravenous (IV) and oral administration. Calculate bioavailability (F) using the equation:
    F=AUCoral×DoseIVAUCIV×Doseoral×100%F = \frac{\text{AUC}_{\text{oral}} \times \text{Dose}_{\text{IV}}}{\text{AUC}_{\text{IV}} \times \text{Dose}_{\text{oral}}} \times 100\%

Monitor metabolite profiles using high-resolution mass spectrometry (HRMS) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Phenylquinoline;hydrochloride
Reactant of Route 2
Reactant of Route 2
2-Phenylquinoline;hydrochloride

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